molecular formula C9H4F4O4 B6360281 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, 90% CAS No. 398156-39-3

2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid, 90%

Cat. No. B6360281
CAS RN: 398156-39-3
M. Wt: 252.12 g/mol
InChI Key: YRMAWBGTXPIGJV-UHFFFAOYSA-N
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Description

“2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

The molecular structure of “2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAWBGTXPIGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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